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Compound of Interest

Compound Name: Zileuton Related Compound A

CAS No.: 171370-49-3

Cat. No.: B130085 Get Quote

Executive Summary & Chemical Identity
Zileuton Related Compound A (USP nomenclature) is the primary non-hydroxylated impurity

of Zileuton. Chemically identified as N-(1-Benzo[b]thien-2-ylethyl)urea, it represents the

"dehydroxy" analog of the parent drug. Its presence typically indicates over-reduction during

synthesis or degradation of the labile N-hydroxyurea moiety under specific stress conditions.

Chemical Identity Table
Parameter Detail

Common Name Zileuton Related Compound A

Chemical Name N-(1-Benzo[b]thien-2-ylethyl)urea

CAS Number 171370-49-3

Molecular Formula

Molecular Weight 220.29 g/mol

Parent Compound
Zileuton (

, MW 236.[1][2][3]29)

Structural Difference
Loss of Oxygen at the urea nitrogen (N-OH

N-H)
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Spectroscopic Characterization (NMR, IR, MS)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of Related Compound A is distinguished from Zileuton by the absence of the

N-hydroxyl proton and a shift in the methine proton environment.

H NMR Data (DMSO-d

, 400 MHz) - Diagnostic Signals
Aromatic Region (

7.2 - 7.9 ppm):

The benzo[b]thiophene ring protons appear as a complex multiplet pattern similar to the

parent.

7.85 (d, 1H), 7.75 (d, 1H): Protons on the benzene ring of the benzothiophene.

7.20 - 7.40 (m, 3H): Remaining aromatic protons, including the C3-H of the thiophene ring
(often a singlet or fine doublet around 7.25 ppm).

Urea/Amine Region (Critical for Identification):

6.5 - 6.8 ppm (d, 1H, N-H): This is the diagnostic signal. In Zileuton, this position is
occupied by an N-OH group (often broad/exchanged,

> 9.0 ppm). In Related Compound A, it appears as a distinct doublet coupling to the
methine proton.

5.6 - 5.8 ppm (s, 2H, -NH

): The terminal urea protons.

Aliphatic Region:

5.1 - 5.3 ppm (m, 1H, -CH-): The methine proton. It couples to the adjacent methyl group
and the new N-H proton.
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1.4 - 1.5 ppm (d, 3H, -CH

): The methyl doublet remains largely unchanged from the parent.

C NMR Data (Predicted/Diagnostic)
Carbonyl (C=O):

~158-160 ppm (Urea carbonyl).

Aromatic Carbons:

122-140 ppm (Benzo[b]thiophene carbons).

Methine (C-H):

~48-50 ppm.

Methyl (CH

):

~22-23 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of Related Compound A due to the

distinct mass shift of -16 Da (loss of oxygen) relative to Zileuton.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

Molecular Ion:

[M+H]

: m/z 221.07 (Calculated for

)

[M+Na]

: m/z 243.05
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Fragmentation Pattern (MS/MS):

m/z 221

178: Loss of isocyanic acid (HNCO, -43 Da) or carbamoyl group.

m/z 221

161: Loss of urea (

, -60 Da), generating the ethyl-benzothiophene cation.

m/z 161

147: Loss of methyl radical or rearrangement.

Infrared (IR) Spectroscopy[2]
N-H Stretch: Distinct bands at 3300–3450 cm

(primary amide doublet).

Absence of O-H: The broad O-H stretch (3200–3400 cm

) seen in Zileuton is absent.

C=O Stretch: Strong absorption at 1650–1670 cm

(Urea I band).

C=C Aromatic: 1590, 1460 cm

.

Formation & Degradation Pathways
Understanding the origin of Related Compound A is vital for process control. It arises primarily

through two pathways:

Reductive Degradation: Zileuton (N-hydroxyurea) can be reduced to the urea (Related

Compound A) under thermal stress or in the presence of reducing agents.
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Synthetic Impurity: If the starting material (1-(benzo[b]thien-2-yl)ethanol) reacts with urea

instead of hydroxyurea, or if the hydroxyurea reagent contains urea impurities.

Pathway Key

Zileuton
(N-Hydroxyurea)

MW: 236.29

Related Compound A
(N-Dehydroxy)

MW: 220.29

Reduction (-O)
Thermal/Chemical

Benzo[b]thien-2-yl Ketone
(Oxidation Product)

Oxidative Deamination

Primary Impurity Pathway: Reduction of N-OH bond

Click to download full resolution via product page

Caption: Pathways for the formation of Zileuton Related Compound A via reduction of the

parent N-hydroxyurea moiety.

Analytical Protocol: HPLC Separation
This protocol ensures the separation of Zileuton from Related Compound A using a standard

Reverse Phase (RP-HPLC) method.

Method Parameters
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Parameter Condition

Column
C18 (e.g., Thermo Syncronis or equivalent), 5

µm, 250 x 4.6 mm

Mobile Phase A 0.1% Phosphoric Acid in Water

Mobile Phase B Acetonitrile (ACN)

Mode Isocratic or Gradient

Flow Rate 1.0 mL/min

Detection
UV @ 227 nm (Max absorption for

benzothiophene)

Temperature 25°C

Step-by-Step Workflow
Preparation: Dissolve reference standard of Zileuton Related Compound A in Mobile

Phase (50:50 ACN:Water) to a concentration of 0.1 mg/mL.

Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

Injection: Inject 10 µL of the sample.

Elution Order:

Zileuton: Retention Time (RT) ~3.5 - 4.5 min (More polar due to N-OH).

Related Compound A: RT ~5.5 - 7.0 min (Less polar, elutes later).

System Suitability: Resolution (Rs) between Zileuton and Related Compound A should be >

2.0.
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Sample
(API or Formulation)

Liquid-Liquid Extraction
(Ethyl Acetate/Water)

RP-HPLC Separation
C18 Column, 227 nm

Detection

Peak 1: Zileuton
(RT ~4 min)

Polar

Peak 2: Rel. Comp. A
(RT ~6 min)

Non-polar

Click to download full resolution via product page

Caption: Analytical workflow for the separation and identification of Zileuton and Related

Compound A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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